amine CAS No. 1019551-61-1](/img/structure/B1460430.png)

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine

Overview

Description

“2-(4-Fluorophenyl)ethylamine”, commonly referred to as FPEA, is a chemical compound classified as a selective serotonin releasing agent (SSRA). It is a synthetic cathinone, one of the most numerous and widespread groups among novel psychoactive substances .

Synthesis Analysis

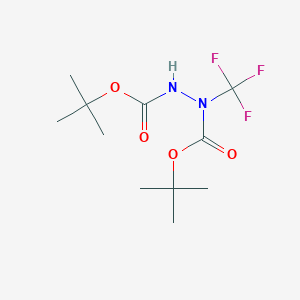

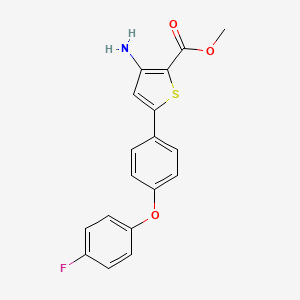

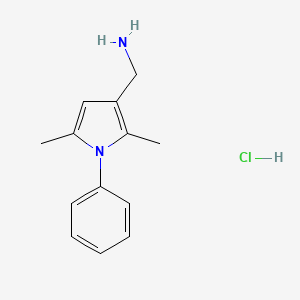

The synthesis of such compounds is a complex process. For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis

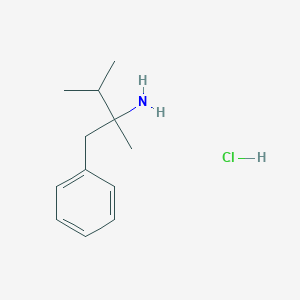

The molecular formula of FPEA is C13H20FN . It contains total 35 bond(s); 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Scientific Research Applications

The applications of "2-(4-Fluorophenyl)ethylamine" span various fields in scientific research, excluding its direct drug use, dosage, and side effects. Below are the summaries of research findings related to its applications:

Quantum Theory and Molecular Interaction Analysis

Research by El-Emam et al. (2020) explored the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including an analog closely related to "2-(4-Fluorophenyl)ethylamine." The study highlighted the importance of halogen substitutions, like fluorine, in affecting the molecular orientation and intermolecular interactions, providing insights into the molecular behavior critical for designing molecules with desired properties (El-Emam et al., 2020).

Anticancer Research

A study by Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and evaluated their in vitro cytotoxicity against various human tumor cell lines. This research underscores the potential therapeutic applications of organotin compounds in cancer treatment, hinting at the broader applicability of similar structures in medicinal chemistry (Basu Baul et al., 2009).

Catalysis and Polymer Research

Lee and Hong (2018) introduced polyhedral oligomeric silsesquioxanes (POSSs) conjugated with bis(diphenylphosphino)amine ligand for catalytic applications, including ethylene trimerization and tetramerization. The research demonstrates how modifications to the ligand structure, including fluorophenyl groups, can significantly enhance catalytic activity and stability, providing a foundation for future advancements in catalysis and polymer science (Lee & Hong, 2018).

Materials Science and Ink Security

Lu and Xia (2016) developed a novel V-shaped molecule for application as a security ink, showcasing the material's multi-stimuli responsive properties. This research illustrates the potential of structurally complex amines, like "2-(4-Fluorophenyl)ethylamine," in developing advanced materials with unique optical and chemical properties for security and other applications (Lu & Xia, 2016).

Synthetic Methodologies and Chemical Analysis

Dybek et al. (2019) discussed the syntheses and analytical characterizations of novel psychoactive substances, including fluorolintane and its isomers. This study emphasizes the importance of analytical chemistry in identifying and characterizing new compounds, which is crucial for regulatory purposes and understanding the pharmacological potential of novel substances (Dybek et al., 2019).

These examples demonstrate the diverse scientific research applications of structures similar to "2-(4-Fluorophenyl)ethylamine," spanning from molecular interaction analysis and anticancer research to catalysis, materials science, and synthetic methodologies. Each study contributes to our understanding of complex molecular structures and their potential applications in various scientific fields.

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSQESKSNFTPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1460356.png)

![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)

![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)